2-Dec-9-enyl-4-methyl-1,3-dioxane
Description
2-Dec-9-enyl-4-methyl-1,3-dioxane is a 1,3-dioxane derivative featuring a dec-9-enyl group (a 10-carbon unsaturated chain with a terminal double bond) at position 2 and a methyl group at position 4. The 1,3-dioxane ring is a six-membered heterocycle with two oxygen atoms at positions 1 and 5. This compound’s structure confers unique physicochemical properties, such as moderate lipophilicity due to the long alkenyl chain and enhanced stereochemical rigidity from the methyl substituent.
Properties
CAS No. |
5445-57-8 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-dec-9-enyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-15-16-13-12-14(2)17-15/h3,14-15H,1,4-13H2,2H3 |
InChI Key |
UCCCJFUKJUIYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dec-9-enyl-4-methyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the starting materials.
Reaction Setup: Using reactors designed for optimal mixing and temperature control.
Purification: Employing techniques such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Dec-9-enyl-4-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Dec-9-enyl-4-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 2-Dec-9-enyl-4-methyl-1,3-dioxane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological outcomes. The exact molecular targets and pathways depend on the context of its application, such as antimicrobial activity or therapeutic effects.
Comparison with Similar Compounds
Structural Differences and Implications
Key Compounds for Comparison :
- 5-Acetyl-1,3-dioxane : Acetyl group at position 5.
- 5-Hydroxyalkyl-1,3-dioxane : Hydroxyalkyl group at position 5.
- 2-Dec-9-enyl-4-methyl-1,3-dioxane : Dec-9-enyl (C10) and methyl groups at positions 2 and 4, respectively.
Structural Analysis :
- Substituent Position : The placement of functional groups (positions 2/4 vs. 5) alters molecular geometry and electronic distribution. For example, 5-acetyl derivatives exhibit axial/equatorial isomerism due to steric effects, whereas the 2-Dec-9-enyl group introduces a bulky, flexible side chain that may enhance membrane interaction .
- Functional Groups : The acetyl (ketone) and hydroxyalkyl (alcohol) groups in 5-substituted derivatives contrast with the alkenyl and methyl groups in the target compound, leading to differences in polarity and reactivity.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Property | This compound | 5-Acetyl-1,3-dioxane | 5-Hydroxyalkyl-1,3-dioxane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~268.4 | ~158.2 | ~172.2 |
| Solubility in Water | Low (lipophilic) | Moderate | High (due to -OH group) |
| Boiling Point (°C) | ~320–340 (estimated) | ~220–240 | ~200–220 |
| Stability | Susceptible to oxidation (C=C) | Stable | Prone to dehydration |
Notes:
- The dec-9-enyl chain in the target compound increases molecular weight and lipophilicity, reducing aqueous solubility compared to 5-substituted analogs.
- The terminal double bond in the dec-9-enyl group may render it reactive under oxidative conditions, unlike the more stable acetyl or hydroxyalkyl derivatives .
Analysis :
- While 5-acetyl derivatives demonstrate potent antimicrobial activity (MIC 12.5–25 µg/mL), the biological profile of this compound remains underexplored.
Challenges :
- The long alkenyl chain in the target compound complicates purification and scale-up compared to simpler 5-substituted derivatives.
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